3-methyl-2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one
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Overview
Description
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one is a heterocyclic compound that features a unique fusion of thieno and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl 3-(morpholin-4-yl)-3-phenylprop-2-enoate with 2-(pyridin-3-ylmethylidene)-2-cyanothioacetamide and propargyl bromide in anhydrous ethanol at 20°C . This reaction proceeds through a series of steps, including the formation of intermediate adducts and intramolecular cyclization, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thieno or furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]thiophene: A related compound with similar electronic properties but different structural features.
Dithieno[3,2-b2′,3′-d]thiophene: Another heterocyclic compound with extended π-conjugation and higher charge mobility.
Uniqueness
3-Methyl-2-(prop-2-en-1-yl)thieno[2,3-c]furan-6-(4H)-one is unique due to its specific fusion of thieno and furan rings, which imparts distinct electronic and chemical properties. This uniqueness makes it valuable for applications in organic electronics and as a potential lead compound in drug discovery.
Properties
Molecular Formula |
C10H10O2S |
---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
3-methyl-2-prop-2-enyl-4H-thieno[2,3-c]furan-6-one |
InChI |
InChI=1S/C10H10O2S/c1-3-4-8-6(2)7-5-12-10(11)9(7)13-8/h3H,1,4-5H2,2H3 |
InChI Key |
AZFKMCJHSCNIAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1COC2=O)CC=C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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